N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(3-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is characterized by its complex structure, which includes a dihydropyridine moiety and an acetamide group, making it an interesting subject for medicinal chemistry research.
The compound has been studied in various contexts, particularly in relation to its role as an inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is part of the polycomb repressive complex 2 (PRC2). Dysregulation of EZH2 is associated with certain malignancies, making this compound a candidate for cancer treatment .
The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(3-methylphenyl)acetamide involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques like chromatography are employed for purification and characterization of the final product .
The molecular formula for N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(3-methylphenyl)acetamide is C19H24N2O3. The structure features a dihydropyridine ring system with methoxy and methyl substitutions, along with a phenyl group attached to an acetamide moiety.
Key structural features include:
The compound can participate in various chemical reactions including:
Understanding these reactions is crucial for optimizing synthesis routes and exploring potential modifications that could enhance activity or selectivity against target enzymes .
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(3-methylphenyl)acetamide functions primarily as an inhibitor of EZH2. By binding to this enzyme, it disrupts its ability to methylate lysine 27 on histone 3, leading to altered gene expression profiles that can inhibit tumor cell proliferation.
In vitro studies have demonstrated that this compound exhibits high potency (IC50 values in low micromolar range) against EZH2, indicating its potential effectiveness in treating cancers associated with EZH2 dysregulation .
The compound is likely to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic phenyl groups and polar functional groups.
Key chemical properties include:
Relevant data from studies indicate that it maintains efficacy over a range of physiological conditions, making it suitable for further development .
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(3-methylphenyl)acetamide has significant applications in cancer research as a potential therapeutic agent. Its role as an EZH2 inhibitor positions it as a candidate for clinical trials aimed at treating various hematological malignancies and solid tumors.
Additionally, ongoing research explores its use in combination therapies to enhance efficacy against resistant cancer types .
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4